molecular formula C24H24N6O2S2 B6575647 2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide CAS No. 1105225-38-4

2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No. B6575647
CAS RN: 1105225-38-4
M. Wt: 492.6 g/mol
InChI Key: XOJYRKNBNSRBLC-UHFFFAOYSA-N
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Description

The compound “2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is a complex organic molecule that contains several functional groups and rings, including an indole ring, a piperazine ring, and a thiadiazole ring . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of similar indole derivatives has been reported in the literature . The process typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This is then reacted with hydrazine hydrate in methanol to achieve 2-(1H-indol-3-yl)acetohydrazide .


Molecular Structure Analysis

The structural characterization of similar synthesized compounds has been done by 1H-NMR, 13C-NMR, IR, and EI-MS spectral data . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The reaction of the corresponding hydrazide with a variety of arylsulfonyl chlorides in sodium carbonate solution (pH 9-10) can afford N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides . The reaction proceeded successfully even without methanol, suggesting that sulfate formation is not involved in the reaction mechanism .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques. The 1H NMR spectrum of similar compounds showed characteristic signals of the indol-3-ylmethyl moiety .

Mechanism of Action

Indole derivatives have been evaluated as new classes of non-competitive α-glucosidase inhibitors . Kinetic analysis indicated that these compounds had non-competitive inhibition on α-glucosidase, and fluorescence quenching experiments confirmed the direct binding of these compounds to α-glucosidase .

Safety and Hazards

While specific safety and hazard data for this compound is not available, it’s worth noting that similar indole derivatives have been evaluated for their cytotoxic effects . Some compounds revealed low values of % hemolytic activity .

Future Directions

Given the diverse biological activities of indole derivatives, there is considerable interest among researchers to synthesize a variety of indole derivatives . The development of safe and effective α-glucosidase inhibitors is a significant challenge for medicinal chemists . The synthesis of complex heterocyclic frameworks involving indole is expected to receive further increasing attention in the future .

properties

IUPAC Name

2-[[5-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2S2/c31-21(26-18-6-2-1-3-7-18)16-33-24-28-27-23(34-24)30-12-10-29(11-13-30)22(32)14-17-15-25-20-9-5-4-8-19(17)20/h1-9,15,25H,10-14,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYRKNBNSRBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-(1H-indol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

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